
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves nucleophilic substitution, cyclization, and condensation reactions. For example, the synthesis of radiolabeled compounds for studying cannabinoid receptors involves nucleophilic displacement of bromide with [18F]fluoride, demonstrating a common strategy for introducing radioisotopes into organic frameworks (Katoch-Rouse & Horti, 2003). Similarly, the creation of compounds with potential antibacterial properties can be achieved through the reaction of cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester with 4-fluorophenylmagnesium bromide, followed by decarboxylation and reduction steps (Arutyunyan et al., 2013).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals a nearly planar molecule, which is a common feature in compounds designed for specific biological interactions (Kumar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds like the one can lead to various derivatives with potential biological activities. For example, reactions of 2-isopropyltetrahydropyran derivatives with aromatic aldehydes produce azomethines, which upon reduction yield secondary amines with significant antibacterial activity (Arutyunyan et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of compounds under various conditions. Although specific data for "N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide" is not available, related compounds often exhibit unique physical properties based on their molecular structure, influencing their application in scientific research.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are fundamental for predicting the behavior of chemical compounds in biological systems or industrial processes. For example, the reactivity of pyrazole derivatives with various reagents can lead to a wide range of compounds with diverse biological activities, as seen in the synthesis of derivatives with anti-inflammatory and anticancer properties (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O4/c22-17-12-16(6-7-18(17)23)25-20(27)19(26)24-13-21(28,14-4-2-1-3-5-14)15-8-10-29-11-9-15/h1-7,12,15,28H,8-11,13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZGPNYRSIWIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


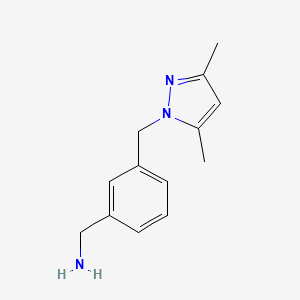

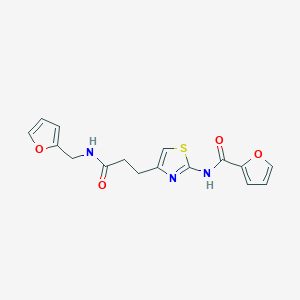


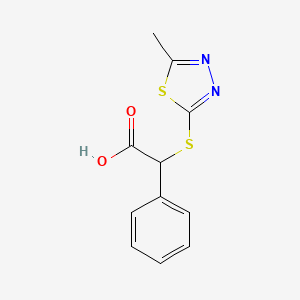

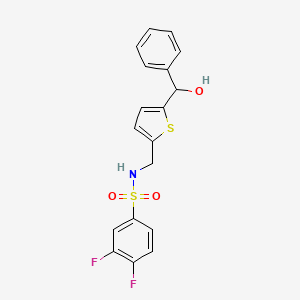
![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
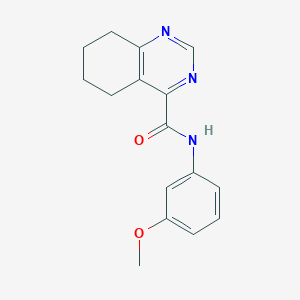
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)